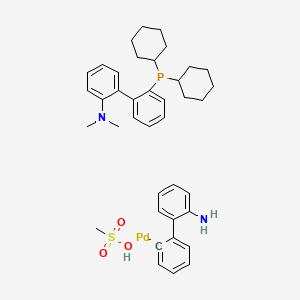

![molecular formula C18H14N2O4 B2439478 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide CAS No. 955769-02-5](/img/structure/B2439478.png)

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

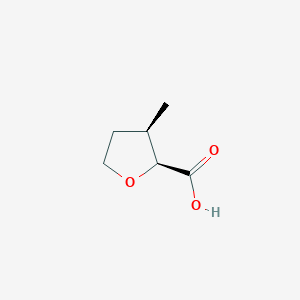

The compound “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a phenyloxazole moiety, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The presence of the dioxin and phenyloxazole rings would likely contribute to the overall planarity of the molecule.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the dioxin ring, the phenyloxazole group, and the carboxamide group . These groups could participate in various chemical reactions, depending on the conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dioxin and phenyloxazole rings could influence its solubility, stability, and reactivity .Mechanism of Action

Target of Action

Similar compounds have been found to inhibit carbonic anhydrase , a key enzyme involved in maintaining pH balance in the body and participating in various physiological processes.

Mode of Action

Compounds with similar structures have been reported to inhibit their targets by coordinating their anion with the cation of the target enzyme, resulting in a reduced output for a transition state required for activity .

Biochemical Pathways

Inhibition of carbonic anhydrase can affect a variety of physiological processes, including respiration, fluid secretion, and ph regulation .

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide is its high selectivity for amyloid fibrils, which makes it a useful tool for studying these structures. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of this compound is its low quantum yield, which can make it difficult to detect in some experiments. Additionally, this compound is not suitable for in vivo imaging due to its poor bioavailability and rapid clearance from the body.

Future Directions

There are several future directions for research on N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of research is the modification of this compound to improve its fluorescence properties, such as increasing its quantum yield or shifting its emission wavelength. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in biomedical research.

Synthesis Methods

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide can be synthesized using a one-pot reaction of 2-hydroxybenzaldehyde, aniline, and malonic acid in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a Knoevenagel condensation followed by a cyclization reaction to form the dioxin and oxazole rings. The carboxamide group is introduced by reacting the product with chloroacetyl chloride in the presence of triethylamine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide has been extensively studied for its potential applications in biomedical research. One of the major applications of this compound is as a fluorescent probe for detecting amyloid fibrils, which are associated with several neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to selectively bind to amyloid fibrils and emit strong fluorescence, making it a useful tool for studying the formation and aggregation of amyloid fibrils.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyloxazole-2-carboxamide has been found to interact with various enzymes and proteins .

Cellular Effects

The effects of this compound on cells are diverse and complex . It has been observed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Studies have reported on the compound’s stability, degradation, and long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenyl-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-17(18-19-11-16(24-18)12-4-2-1-3-5-12)20-13-6-7-14-15(10-13)23-9-8-22-14/h1-7,10-11H,8-9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIGHJOJMRPHJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2439398.png)

![Ethyl 5-acetamidopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2439399.png)

![1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2439408.png)

![N-(4-chlorobenzyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2439410.png)

![2-hydroxy-N-(3-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2439418.png)